molecular formula C14H22Cl2N2O B2452229 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethanone;dihydrochloride CAS No. 2375271-22-8

1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethanone;dihydrochloride

Cat. No.: B2452229
CAS No.: 2375271-22-8
M. Wt: 305.24
InChI Key: UXKPKHNKQAPFEN-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethanone;dihydrochloride is a compound that belongs to the class of organic compounds known as phenylpiperidines. These compounds contain a piperidine ring bound to a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethanone typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often include specific temperatures and pressures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using advanced catalytic systems. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid with antioxidant and anti-inflammatory properties.

    Evodiamine: Exhibits antiproliferative effects on cancer cells.

    Matrine: Known for its antimicrobial and anticancer activities.

    Berberine: Used for its broad-spectrum antimicrobial properties.

Uniqueness

1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethanone is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-2-phenylethanone;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.2ClH/c15-11-13-6-8-16(9-7-13)14(17)10-12-4-2-1-3-5-12;;/h1-5,13H,6-11,15H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKPKHNKQAPFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)CC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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